Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester is a complex organic compound known for its significant applications in various fields. This compound is characterized by its brominated phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenols. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of brominated intermediates and the use of advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.
Mechanism of Action
The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Similar in structure, but with fewer brominated phenyl groups.
Bisphenol A: Lacks the brominated phenyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of multiple brominated phenyl groups in carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester makes it unique compared to other similar compounds. This structural feature imparts distinct reactivity and functional properties, making it valuable in specific industrial and research applications.
Properties
CAS No. |
54060-67-2 |
---|---|
Molecular Formula |
C29H14Br10O6 |
Molecular Weight |
1257.5 g/mol |
IUPAC Name |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate |
InChI |
InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3 |
InChI Key |
XDZIBFQEYRXSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br |
Related CAS |
56262-45-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.